molecular formula C11H13FO2 B6317736 4-Fluorophenyl pivalate CAS No. 183280-13-9

4-Fluorophenyl pivalate

Cat. No.: B6317736
CAS No.: 183280-13-9
M. Wt: 196.22 g/mol
InChI Key: FZQPFMBCWMZTEH-UHFFFAOYSA-N
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Description

4-Fluorophenyl pivalate is a fluorinated organic ester valued in research as a versatile chemical building block and synthetic intermediate . Its structure, featuring a pivaloyl (2,2-dimethylpropanoyl) group and a 4-fluorophenyl ring, makes it a candidate for bioisosteric replacements in medicinal chemistry campaigns. Research into compounds for treating psychostimulant use disorders has utilized similar 4-fluorophenyl derivatives as key intermediates in the synthesis of potential therapeutics . These compounds are investigated as atypical dopamine transporter (DAT) inhibitors, which may help mitigate cocaine and methamphetamine-seeking behaviors without the abuse liability associated with typical DAT inhibitors like cocaine . The incorporation of the 4-fluorophenyl moiety is a common strategy in drug discovery to modulate a compound's electronic properties, lipophilicity, and metabolic stability. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQPFMBCWMZTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluorophenyl Pivalate and Analogous Fluorinated Aryl Pivalates

Direct Esterification Approaches

Direct esterification methods represent the most classical and straightforward routes to 4-Fluorophenyl pivalate (B1233124). These approaches involve the formation of the ester bond directly from 4-fluorophenol (B42351) and a pivalic acid derivative.

Condensation Reactions with Pivaloyl Halides

A primary and widely used method for synthesizing aryl esters is the acylation of phenols with acyl halides. In the case of 4-Fluorophenyl pivalate, this involves the reaction of 4-fluorophenol with pivaloyl chloride. This reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, thereby driving the reaction to completion. Common bases include tertiary amines such as pyridine (B92270) or triethylamine.

The reaction mechanism involves the nucleophilic attack of the phenolic oxygen of 4-fluorophenol on the electrophilic carbonyl carbon of pivaloyl chloride. The electron-withdrawing nature of the fluorine atom at the para position increases the acidity of the phenolic proton, making the corresponding phenoxide a more potent nucleophile. However, this effect can be complex, as the fluorine's inductive effect also deactivates the aromatic ring. For the synthesis of pronucleotides, pivaloyl chloride is often used as an activator for H-phosphonate monoesters in pyridine. frontiersin.org

Table 1: Representative Conditions for Condensation with Pivaloyl Halides

ReactantsBaseSolventTemperatureTypical Yield
4-Fluorophenol, Pivaloyl ChloridePyridineDichloromethane (DCM)0 °C to Room Temp.High
4-Fluorophenol, Pivaloyl ChlorideTriethylamineTetrahydrofuran (THF)0 °C to Room Temp.High
H-phosphonate, Pivaloyl ChloridePyridinePyridineRoom Temp.Quantitative

This table represents typical conditions for Schotten-Baumann-type reactions and may be adapted for the specific synthesis of this compound.

Transesterification Protocols

Transesterification offers an alternative route to this compound, avoiding the use of harsh acyl halides. This method involves the reaction of 4-fluorophenol with another ester, typically a more volatile one like methyl pivalate or vinyl pivalate, in the presence of a catalyst.

Alkali metal carbonates, such as potassium carbonate (K₂CO₃), have been shown to be effective catalysts for the transesterification of aryl esters with phenols. researchgate.net This method is environmentally friendly due to the use of an inexpensive and heterogeneous catalyst. researchgate.net Another approach involves the use of primary amides as acyl donors, catalyzed by K₂CO₃, to produce the desired ester. rsc.org

Enzyme-catalyzed transesterification, often employing lipases, is another valuable technique. Lipases can exhibit high enantioselectivity, which is particularly useful in the synthesis of chiral molecules. researchgate.netresearchgate.net For instance, lipase (B570770) from Pseudomonas cepacia has been used with vinyl esters as acyl donors for the transesterification of alcohols. researchgate.net

Table 2: Examples of Transesterification Reactions for Aryl Ester Synthesis

Acyl DonorAlcohol/PhenolCatalystSolventTemperature (°C)Yield (%)Reference
4-MethoxybenzamidePhenyl pivalateK₂CO₃Toluene12082 rsc.org
Pyridin-3-yl benzoate4-FluorophenolK₂CO₃Toluene12091 researchgate.net
Vinyl 3-arylpropanoates2-Phenyl-1-propanolLipase (PCL)Organic SolventVariesHigh researchgate.net

Palladium-Catalyzed Synthesis of Aryl Pivalates

Modern synthetic organic chemistry frequently employs palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of aryl pivalates can be achieved through such methods, typically by coupling an aryl halide or a related precursor with a pivalate source.

One approach involves the mechanochemical palladium-catalyzed cross-coupling reaction between aryl halides and organozinc pivalates. researchgate.net This operationally simple procedure can be carried out at ambient temperature and atmosphere, affording a wide range of biaryl and aryl-heteroaryl derivatives in high yields. researchgate.net The preparation of the necessary organozinc pivalates can be achieved through direct magnesium insertion in the presence of zinc pivalate or by a directed metalation using TMPMgCl·LiCl and Zn(OPiv)₂. orgsyn.orgorgsyn.org

Another palladium-catalyzed method is the direct allylation of arenes with allylic pivalates. nih.gov This reaction allows for the site-selective construction of a C(aryl)–C(sp³) bond. The mechanism is thought to involve the formation of an arylsilver(I) species, which then transfers the aryl group to an allylpalladium(II) intermediate. nih.gov While this specific reaction produces allylated arenes rather than aryl pivalates, it demonstrates the utility of pivalates as leaving groups in palladium catalysis. Furthermore, palladium catalysts are used in the synthesis of arylamines from aryl halides, showcasing the versatility of these catalysts with halogenated aromatic compounds. nih.gov

Influence of Fluorination on Synthetic Reaction Conditions and Product Selectivity

The presence of a fluorine atom on the phenyl ring significantly influences the reactivity of the substrate and the conditions required for synthesis. Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

In the context of direct esterification, the strong inductive effect of the para-fluorine atom in 4-fluorophenol increases the acidity of the phenolic hydroxyl group. This can facilitate deprotonation and enhance the nucleophilicity of the resulting phenoxide, potentially accelerating the rate of esterification.

Conversely, the electron-withdrawing nature of fluorine can impact reactions where the aromatic ring itself is the nucleophile. While fluorine is generally considered an ortho, para-director in electrophilic aromatic substitution, its strong deactivating effect can slow down the reaction rate. However, in certain electrophilic aromatic substitutions, fluorine has been demonstrated to be an activating substituent. acs.org

In palladium-catalyzed cross-coupling reactions, the carbon-fluorine bond is generally strong and less reactive than carbon-bromine or carbon-iodine bonds, making fluorinated aryl compounds stable substrates. The electronic properties of the fluorine substituent can also influence the oxidative addition and reductive elimination steps in the catalytic cycle. For example, the synthesis of fluorinated phenylalanine derivatives often involves reactions with fluorinated benzyl (B1604629) halides. nih.gov The rate of hydrolysis for esters can also be significantly accelerated by the presence of fluorine. scispace.com Studies on partially fluorinated ethyl esters have shown that the introduction of fluorine atoms decreases hydrolytic stability. nih.gov

Chemical Reactivity and Transformation Pathways Involving 4 Fluorophenyl Pivalate

Hydrolytic Stability and Cleavage Mechanisms of Pivalate (B1233124) Esters

Pivalate esters are known for their enhanced hydrolytic stability compared to less sterically hindered esters like acetates. thieme-connect.de This stability arises from the bulky tert-butyl group, which effectively shields the ester's carbonyl group from nucleophilic attack. thieme-connect.de Consequently, cleavage of the pivalate group often requires more forcing conditions or specific reagents than simple base-catalyzed solvolysis. thieme-connect.de

While standard saponification is slow, several methods have been developed for the effective cleavage of pivalate esters when desired. These methods often target either O-alkyl or O-acyl bond scission through specialized reagents.

Common Cleavage Methods for Pivalate Esters

Cleavage Reagent Mechanism/Notes Typical Conditions
Diisobutylaluminum hydride (DIBAL-H) Reductive cleavage. Can be selective in the presence of other functional groups. thieme-connect.de Varies with substrate
Iodotrimethylsilane (TMSI) Cleavage of various ester types; however, phenyl esters are reported to be inert to this reagent. pnas.org Heating to 100°C

The stability of the pivalate group makes it an effective protecting group for hydroxyl functions during multi-step syntheses where other ester groups might be labile. thieme-connect.de For 4-fluorophenyl pivalate, the ester linkage exhibits this characteristic steric hindrance, making it resilient to many standard hydrolytic conditions.

Nucleophilic Aromatic Substitution Reactions on the Fluorophenyl Moiety

Nucleophilic aromatic substitution (SNA_r_) typically requires an aromatic ring to be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. masterorganicchemistry.com In this compound, the fluorine atom serves as the leaving group. The reactivity of the ring toward nucleophilic attack is influenced by the pivaloyloxy group (-OPiv). While the ester group is not a classical strong EWG like a nitro group, the fluorine atom itself is highly electronegative.

The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The stability of this complex, and thus the reaction rate, is enhanced by EWGs that can delocalize the negative charge. masterorganicchemistry.com For substrates that are not strongly activated, SNA_r_ reactions can be challenging.

However, modern catalytic methods have expanded the scope of SNA_r_. For instance, photoredox catalysis can enable the fluorination of electron-rich arenes through a polarity-reversed mechanism operating via a cation radical-accelerated nucleophilic aromatic substitution (CRA-SNA_r_). nih.gov While this specific reaction installs fluorine, related principles can be applied to displace it. Studies on analogous, weakly activated systems like 4-fluorophenylsulfonamides show that reactions with various nucleophiles are possible, albeit requiring specific conditions. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Fluorophenyl Moiety

Electrophilic aromatic substitution (SEA_r_) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring, leading to the replacement of a hydrogen atom. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. makingmolecules.com

In this compound, two substituents influence the reaction's course:

Fluorine Atom (at C4): Fluorine is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the cationic intermediate (arenium ion) through resonance. However, due to its high electronegativity, it is also a deactivating group via the inductive effect. makingmolecules.com

Pivaloyloxy Group (at C1): The oxygen atom directly attached to the ring has lone pairs that can be donated into the ring, making the pivaloyloxy group an activating, ortho-, para-director.

The combined effect of a para-fluoro substituent and a C1-pivaloyloxy group directs incoming electrophiles to the positions ortho to the pivaloyloxy group (C2 and C6), which are also meta to the fluorine atom. The activating nature of the pivaloyloxy group helps to overcome the deactivating effect of the fluorine, facilitating the substitution.

Transition Metal-Catalyzed Functionalization of the Aryl Ring

Transition metal catalysis has revolutionized organic synthesis, enabling the direct functionalization of C-H bonds and facilitating novel cross-coupling reactions, many of which are applicable to substrates like this compound. nih.govnsf.gov

Direct C-H activation allows for the formation of new carbon-carbon or carbon-heteroatom bonds without the need for pre-functionalized starting materials, offering a more atom- and step-economical approach. tcichemicals.com For fluoroarenes, C-H bonds ortho to a fluorine atom are often preferentially functionalized. acs.org This selectivity is attributed to the fluorine's ability to direct the metal catalyst to the adjacent C-H bond.

Palladium-catalyzed C-H arylation of simple arenes often employs pivalic acid (PivOH) as a crucial additive or ligand, proceeding through a concerted metalation-deprotonation (CMD) pathway. rsc.org In the case of fluorinated arenes, this type of reaction shows high selectivity for the C-H bond adjacent to the fluoro group. acs.orgrsc.org Therefore, in this compound, a transition metal catalyst would be expected to selectively functionalize the C-H bonds at the C3 and C5 positions (ortho to the fluorine).

The pivalate group, once considered primarily for its role as a protecting group, has emerged as a competent leaving group in various nickel-catalyzed cross-coupling reactions. nih.gov This transformation allows phenolic compounds to be used as aryl electrophiles, serving as a synthetic equivalent to aryl halides or triflates. Aryl pivalates can participate in several key cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations. nih.gov

This reactivity is particularly valuable as it leverages the stability of the pivalate ester, which can be carried through multiple synthetic steps before being utilized as a cross-coupling handle. The reaction involves the oxidative addition of the C(aryl)-O bond to a low-valent nickel center, a step that is generally more facile with nickel than with palladium for such unactivated electrophiles. nih.gov The reactivity of the pivalate leaving group can be influenced by the electronics of the aryl ring; for instance, naphthyl pivalates are often more reactive than phenyl pivalates. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
(4-chlorophenoxy)phenyl pivalate
4-nitrobenzaldehyde
4-[¹⁸F]fluorobenzaldehyde
4-fluorophenylsulfonamides
(E)-2-(N-(4-fluorophenyl)-N-methylcarbamoyl)-1-phenylvinyl pivalate
Phenyl pivalate
Naphthyl pivalate

4 Fluorophenyl Pivalate As a Strategic Intermediate and Protecting Group in Complex Molecule Synthesis

The Pivaloyl Group: A Bulky Guardian for Phenolic Hydroxyls

The pivaloyl group, a derivative of pivalic acid, is frequently employed as a protecting group for alcohols and phenols. libretexts.orgtcichemicals.comwikipedia.org Its defining characteristic is its significant steric bulk, which offers both advantages and challenges in synthetic chemistry. tcichemicals.combeilstein-journals.org

Introduction and Selective Deprotection Strategies

Protecting groups are essential in multi-step synthesis to prevent unwanted side reactions at reactive functional groups. libretexts.orgrsc.org The pivaloyl group is particularly valued for its stability compared to other acyl protecting groups like acetyl or benzoyl groups. libretexts.orgwikipedia.org This stability arises from the sterically hindered nature of the tertiary butyl group, which shields the ester linkage from nucleophilic attack. beilstein-journals.org

However, this same steric hindrance necessitates harsher conditions for its removal, a process known as deprotection. beilstein-journals.org While acetyl and benzoyl groups can be cleaved under relatively mild acidic or basic conditions, the removal of a pivaloyl group often requires stronger reagents or more forcing conditions. wikipedia.org Common methods for deprotection include treatment with strong acids, bases, or reducing agents like lithium aluminum hydride. libretexts.orgresearchgate.net

Despite the need for more vigorous deprotection, the stability of the pivaloyl group allows for selective transformations at other positions in a molecule without affecting the protected hydroxyl group. This selectivity is a cornerstone of modern organic synthesis. For instance, a cyanopivaloyl group, a modified version of the pivaloyl group, was developed to circumvent the harsh deprotection conditions. It can be cleaved by hydrogenation or methanolysis. beilstein-journals.org

Orthogonality in the Synthesis of Complex Molecules

The concept of "orthogonal protection" is central to the synthesis of complex molecules containing multiple functional groups. libretexts.org This strategy allows for the selective removal of one protecting group in the presence of others, each responding to a specific set of deprotection conditions. libretexts.orgwikipedia.org The pivaloyl group plays a crucial role in such strategies due to its distinct stability profile. researchgate.net

For example, in a molecule containing both an acetyl-protected alcohol and a pivaloyl-protected phenol, the acetyl group can be selectively removed under mild basic conditions, leaving the pivaloyl group intact. wikipedia.org This allows for further chemical manipulation of the newly liberated alcohol. Subsequently, the pivaloyl group can be removed under more stringent conditions to reveal the phenolic hydroxyl group. This stepwise deprotection is a powerful tool for the controlled construction of intricate molecular architectures. researchgate.net The compatibility of the pivaloyl group with various other protecting groups, such as benzyl (B1604629) ethers and silyl (B83357) ethers, further enhances its utility in orthogonal synthetic schemes. beilstein-journals.orgrsc.org

4-Fluorophenyl Pivalate (B1233124) as a Versatile Building Block

Beyond its role as a source of the pivaloyl protecting group, 4-fluorophenyl pivalate itself can serve as a valuable building block in the construction of more complex molecules. The presence of the fluorine atom on the phenyl ring introduces unique electronic properties and provides a handle for further chemical transformations.

A Key Component in Quinoxaline (B1680401) Synthesis

Quinoxaline derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive targets for medicinal chemists. nih.govsapub.org The synthesis of these compounds often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.gov

In this context, derivatives of this compound can be utilized to introduce the 4-fluorophenyl moiety into the quinoxaline scaffold. For example, a synthetic route to a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative involved the use of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide and ethyl pivalate. unibo.it While not directly using this compound, this highlights the strategic use of its components in constructing complex heterocyclic systems. The presence of the 4-fluorophenyl group can significantly influence the biological activity of the final quinoxaline derivative. nih.govajol.info

Participation in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. nih.gov

While specific examples of this compound in MCRs are not extensively documented in the provided context, the structural motifs it contains are frequently employed in such reactions. For instance, aryl halides, including fluorinated ones, are common components in palladium-catalyzed MCRs. The development of one-pot three-component reactions for the synthesis of 3,4-dihydroquinazolines and quinazolin-4(3H)-ones demonstrates the power of this approach in generating complex nitrogen-containing heterocycles. acs.org

Enabling Divergent Synthetic Pathways

Divergent synthesis is a powerful strategy that allows for the creation of a diverse library of related compounds from a common intermediate. This approach is particularly valuable in drug discovery, where the goal is to explore a wide range of chemical space to identify molecules with desired biological activities. acs.org

The this compound scaffold can be a starting point for divergent synthesis. The pivaloyl group can be removed to reveal a phenol, which can then be subjected to a variety of chemical transformations. Simultaneously, the 4-fluorophenyl ring can be modified through reactions such as nucleophilic aromatic substitution or cross-coupling reactions. This allows for the systematic variation of different parts of the molecule, leading to a family of related compounds. The ability to access regioisomeric products through divergent pathways, as seen in gold-catalyzed rearrangement-addition reactions, further highlights the versatility of such building blocks in complex synthesis. nih.gov

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC11H13FO2
Molecular Weight196.22 g/mol
AppearanceColorless liquid or solid
Boiling Point~230 °C
SolubilitySoluble in organic solvents

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 4 Fluorophenyl Pivalate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 4-Fluorophenyl pivalate (B1233124). By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be constructed.

The ¹H NMR spectrum of 4-Fluorophenyl pivalate is expected to show two distinct sets of signals corresponding to the pivalate and the 4-fluorophenyl moieties.

Pivalate Group: The nine equivalent protons of the tert-butyl group are chemically identical and shielded. They are expected to produce a sharp singlet in the upfield region of the spectrum, typically around 1.3 ppm. The absence of adjacent protons results in this singlet multiplicity.

4-Fluorophenyl Group: The four protons on the aromatic ring constitute a complex spin system due to coupling with each other and with the fluorine atom. They are anticipated to appear as a higher-order multiplet, often resembling an AA'BB' system. These signals would be found in the aromatic region, approximately between 7.0 and 7.2 ppm. The protons ortho to the fluorine atom (H-3, H-5) and those meta to the fluorine atom (H-2, H-6) would have slightly different chemical shifts and exhibit both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) coupling.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-C(CH₃)₃~ 1.3Singlet (s)
Aromatic H~ 7.0 - 7.2Multiplet (m)

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. For this compound, six distinct signals are predicted.

Pivalate Moiety: The carbonyl carbon (C=O) of the ester is expected to appear significantly downfield, around 177 ppm. The quaternary carbon of the tert-butyl group would be found near 39 ppm, while the three equivalent methyl carbons would produce a single, intense signal around 27 ppm.

4-Fluorophenyl Moiety: The aromatic carbons would resonate between 115 and 158 ppm. The carbon atom directly bonded to the fluorine (C-4) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF) and appear around 158 ppm. The carbon atom bonded to the ester oxygen (C-1) would be found near 147 ppm. The carbons ortho to the fluorine (C-3, C-5) and meta to the fluorine (C-2, C-6) would also exhibit coupling to fluorine, though with smaller coupling constants (²JCF, ³JCF).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C (CH₃)₃~ 27
-C (CH₃)₃~ 39
Aromatic C -H~ 116 (d, ²JCF)
Aromatic C -H~ 122 (d, ³JCF)
Aromatic C -O~ 147
Aromatic C -F~ 158 (d, ¹JCF)
C =O~ 177
d = doublet

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. ub.edu Given that this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one signal. For a fluorine atom attached to an aromatic ring, the chemical shift is typically observed in the range of -110 to -125 ppm (relative to CFCl₃). uran.ru This signal would likely appear as a multiplet due to coupling with the ortho- and meta-protons on the phenyl ring.

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the coupled protons within the aromatic ring, helping to decipher the complex multiplet. No correlations would be seen for the singlet from the tert-butyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It would show a cross-peak connecting the aromatic proton signals (~7.0-7.2 ppm) to the aromatic CH carbon signals (~116 and 122 ppm) and a cross-peak linking the tert-butyl proton signal (~1.3 ppm) to the methyl carbon signal (~27 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is invaluable for connecting different parts of the molecule. Key expected correlations for this compound would include:

A cross-peak between the tert-butyl protons (~1.3 ppm) and the carbonyl carbon (~177 ppm).

A cross-peak between the tert-butyl protons (~1.3 ppm) and the quaternary carbon (~39 ppm).

Cross-peaks between the aromatic protons ortho to the ester linkage (~7.1 ppm) and the carbonyl carbon (~177 ppm), confirming the ester connection.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and provides structural information based on its fragmentation pattern.

The mass spectrum of this compound (molar mass: 196.22 g/mol ) would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 196. The primary fragmentation would likely occur at the ester linkage, which is the weakest bond. Two main fragmentation pathways are predictable:

Cleavage to form a stable tert-butyl cation (pivaloyl cation, [C₅H₉O]⁺), which would give a very prominent peak at m/z 85 . The other fragment would be a neutral 4-fluorophenoxy radical.

Cleavage to form a 4-fluorophenoxy cation ([C₆H₄FO]⁺), resulting in a peak at m/z 111 .

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment Ion
196[C₁₁H₁₃FO₂]⁺ (Molecular Ion)
111[C₆H₄FO]⁺
85[(CH₃)₃CCO]⁺

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, HRMS would be used to measure the exact mass of the molecular ion. This experimental mass would then be compared to the theoretical exact mass calculated for the formula C₁₁H₁₃FO₂. A close match (typically within 5 ppm) would definitively confirm the elemental composition of the compound.

Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns upon ionization. In electron ionization mass spectrometry (EI-MS), this compound is expected to undergo characteristic fragmentation processes typical of aromatic esters, particularly those with a sterically bulky tert-butyl group.

The molecular ion (M•+) peak would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (196.22 g/mol ). The fragmentation is dominated by cleavages at the ester linkage and within the pivaloyl group. The most prominent fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the tert-butyl group, leading to the formation of a highly stable tert-butyl cation at m/z 57. This peak is often the base peak in the spectrum of pivalate esters.

Another significant fragmentation involves the formation of the pivaloyl cation ([ (CH₃)₃CCO ]⁺) through the cleavage of the ester C-O bond, resulting in a characteristic peak at m/z 85. Concurrently, cleavage can also generate a 4-fluorophenoxy radical and a pivaloyl cation, or alternatively, a 4-fluorophenoxy cation at m/z 111. Aromatic esters are also known to undergo rearrangements, such as the loss of a ketene (B1206846) molecule, which can lead to additional diagnostic peaks. whitman.edu

The predicted fragmentation pathways and the corresponding m/z values for this compound are summarized in the table below.

Predicted Fragment Ion Structure m/z (Mass-to-Charge Ratio) Notes
Molecular Ion[C₁₁H₁₃FO₂]⁺196Represents the intact molecule with one electron removed.
Pivaloyl Cation[(CH₃)₃CCO]⁺85Formed by cleavage of the ester C-O bond. A strong, diagnostic peak.
tert-Butyl Cation[(CH₃)₃C]⁺57Often the base peak due to the high stability of the tertiary carbocation.
4-Fluorophenoxy Cation[FC₆H₄O]⁺111Results from cleavage of the acyl C-O bond with charge retention on the aromatic portion.
Loss of tert-Butyl radical[M - C₄H₉]⁺139Represents the molecular ion having lost the tert-butyl group.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its identity as an aromatic ester.

The most prominent feature in the spectrum is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group. For aromatic esters, this band typically appears at a higher wavenumber than for saturated esters, generally in the range of 1730-1715 cm⁻¹. spectroscopyonline.comorgchemboulder.com The position is influenced by the electronic effects of the aromatic ring.

The spectrum also displays two distinct C-O stretching vibrations characteristic of the ester linkage. An asymmetric C-C-O stretch is expected to appear as a strong band between 1300 cm⁻¹ and 1200 cm⁻¹, while a symmetric O-C-C stretch will be visible between 1150 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com

The presence of the 4-fluorophenyl group is confirmed by several other peaks. Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. vscht.czlibretexts.org In-ring carbon-carbon (C=C) stretching vibrations of the benzene (B151609) ring produce characteristic bands in the 1600-1450 cm⁻¹ region. libretexts.org Furthermore, a strong absorption due to the C-F stretch is expected in the 1250-1100 cm⁻¹ region. Finally, the aliphatic C-H stretching from the tert-butyl group of the pivaloyl moiety will produce strong absorptions just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range. ucla.edu

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O StretchAromatic Ester1730 - 1715Strong, Sharp
C-C-O Asymmetric StretchEster Linkage1300 - 1200Strong
O-C-C Symmetric StretchEster Linkage1150 - 1000Strong
C-F StretchFluoroaromatic1250 - 1100Strong
Aromatic C-H StretchPhenyl Ring3100 - 3000Weak to Medium
Aromatic C=C StretchPhenyl Ring1600 - 1450Medium (multiple bands)
Aliphatic C-H Stretchtert-Butyl Group2950 - 2850Strong

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline form. wikipedia.orgnih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and connectivity.

For this compound, a single-crystal X-ray diffraction analysis would yield a detailed structural model. The first step in this process is the growth of a high-quality single crystal, which can often be the most challenging part of the analysis. wikipedia.orgcreativebiomart.net Once a suitable crystal is obtained, it is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is measured. nih.gov By analyzing the intensities and positions of the diffracted beams, a three-dimensional map of the electron density within the crystal is generated, from which the positions of the atoms can be determined. creativebiomart.net

The resulting structural data would confirm the planar geometry of the 4-fluorophenyl ring and the tetrahedral arrangement of the carbons in the tert-butyl group. It would provide precise measurements of key bond lengths, such as the C=O and C-O bonds of the ester group, the C-F bond, and the various C-C bonds within the aromatic and pivaloyl moieties.

Structural Parameter Description Expected Information from X-ray Crystallography
Connectivity The sequence of bonded atoms.Unambiguous confirmation of the this compound structure.
Bond Lengths The distance between the nuclei of two bonded atoms.Precise measurements for all bonds (e.g., C=O, C-O, C-F, C-C, C-H).
Bond Angles The angle formed between three connected atoms.Accurate values for angles (e.g., O=C-O, C-C-C).
Torsional Angles The dihedral angle describing the rotation around a bond.Defines the molecular conformation, such as the twist between the phenyl ring and the ester plane.
Molecular Conformation The overall 3D shape of the molecule.Detailed spatial arrangement of the atoms.
Crystal Packing The arrangement of molecules in the crystal lattice.Elucidation of intermolecular interactions and unit cell parameters.

Computational and Theoretical Chemistry Investigations of 4 Fluorophenyl Pivalate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. ajchem-a.comresearchgate.net For 4-Fluorophenyl pivalate (B1233124), DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), can provide valuable insights into its molecular geometry, electronic characteristics, and reactivity. ajchem-a.comresearchgate.net

Molecular Geometry: DFT calculations can determine the optimized molecular geometry of 4-Fluorophenyl pivalate, including bond lengths and bond angles. These calculations would likely show a planar fluorophenyl ring and a tetrahedral arrangement around the quaternary carbon of the pivalate group.

Electronic Properties: Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. nih.govgrowingscience.com A smaller gap suggests higher reactivity. nih.gov For analogous fluorophenyl compounds, DFT studies have reported HOMO-LUMO gaps in the range of 4 to 5 eV, indicating good kinetic stability. ajchem-a.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors provide a quantitative measure of the molecule's stability and reactivity. growingscience.com

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.netrsc.org For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the ester group and the fluorine atom, indicating these are favorable sites for electrophilic attack. researchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms. ajchem-a.comnih.gov

Calculated PropertyPredicted Finding for this compoundSignificance
HOMO EnergyRelatively low energyIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO EnergyRelatively high energyIndicates the energy of the lowest available electron orbital and susceptibility to nucleophilic attack.
HOMO-LUMO GapLikely in the range of 4-5 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govgrowingscience.com
Molecular Electrostatic Potential (MEP)Negative potential near oxygen and fluorine atoms; positive potential near hydrogen atoms.Identifies reactive sites for electrophilic and nucleophilic interactions. uni-muenchen.deresearchgate.netrsc.org

Conformational Analysis and Steric Effects of the Pivalate Group

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com The bulky pivalate group in this compound significantly influences its conformational preferences and steric interactions.

The rotation around the C-O single bond of the ester linkage is a key factor in the conformational analysis of this compound. The large tert-butyl group of the pivalate moiety creates considerable steric hindrance, which restricts the rotation and favors conformations that minimize steric strain. lumenlearning.comutdallas.edu Computational studies on similar bulky groups show that these steric interactions can prevent certain reactions from occurring, thereby facilitating others.

The most stable conformation of this compound would likely have the pivalate group oriented to minimize interaction with the fluorophenyl ring. This is often an anti-periplanar or staggered conformation. chemistrysteps.com Eclipsed conformations, where the bulky groups are in close proximity, would be energetically unfavorable due to high torsional and steric strain. lumenlearning.com

The steric bulk of the pivalate group can also influence the reactivity of the molecule. For instance, in reactions involving the aromatic ring, the pivalate group may hinder the approach of reactants to the ortho positions. Similarly, the steric hindrance can affect the rate of hydrolysis of the ester, as the bulky group can shield the carbonyl carbon from nucleophilic attack.

ConformationPredicted StabilityReasoning
Staggered/Anti-periplanarMost StableMinimizes steric and torsional strain between the pivalate group and the fluorophenyl ring. chemistrysteps.comlumenlearning.com
EclipsedLeast StableMaximizes steric and torsional strain due to close proximity of bulky groups. lumenlearning.com

Modeling of Reaction Pathways and Transition States

Computational modeling is a crucial tool for elucidating the mechanisms of chemical reactions, including the hydrolysis of esters like this compound. researchgate.netrsc.org By mapping the potential energy surface, it is possible to identify the transition states and intermediates involved in the reaction pathway. mdpi.com

The hydrolysis of this compound can proceed through different mechanisms, such as acid-catalyzed or base-catalyzed pathways. Computational models can simulate these reactions to determine the most favorable pathway under different conditions. researchgate.net For ester hydrolysis, the reaction typically involves the formation of a tetrahedral intermediate. diva-portal.org

DFT calculations can be used to optimize the geometries of the reactants, products, intermediates, and transition states. researchgate.net The energy barriers for each step of the reaction can then be calculated, providing insights into the reaction kinetics. For instance, in the base-catalyzed hydrolysis of an ester, the first step is the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate to form the carboxylate and alcohol is usually the rate-determining step.

Computational studies on similar reactions have shown that the presence of water molecules can play a crucial role in stabilizing the transition state through hydrogen bonding, thereby lowering the activation energy. mdpi.com Modeling the reaction of this compound with water molecules would likely reveal a similar stabilization effect.

Reaction Step (Base-Catalyzed Hydrolysis)DescriptionComputational Insights
Nucleophilic AttackHydroxide ion attacks the carbonyl carbon.Calculation of the energy barrier for the formation of the tetrahedral intermediate.
Tetrahedral IntermediateA high-energy intermediate is formed.Optimization of the geometry and energy of the intermediate.
Leaving Group DepartureThe 4-fluorophenoxide ion is expelled.Calculation of the energy barrier for the collapse of the intermediate, often the rate-determining step.
Proton TransferFormation of 4-fluorophenol (B42351) and pivalic acid.Modeling the final step to yield the products.

Quantitative Structure-Reactivity Relationship (QSAR) Studies on Fluorinated Aryl Esters

Quantitative Structure-Reactivity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its reactivity. wikipedia.org For fluorinated aryl esters, QSAR studies can be used to predict their reaction rates, such as hydrolysis, based on various molecular descriptors. acs.org

QSAR models for the hydrolysis of esters often include descriptors related to electronic effects, steric effects, and hydrophobicity. nih.gov For fluorinated aryl esters, the electronic properties of the fluorinated ring are particularly important. The fluorine atom is highly electronegative and can influence the reactivity of the ester group through inductive and resonance effects.

A typical QSAR model for the hydrolysis of fluorinated aryl esters might take the form of a multiple linear regression equation:

log(k) = c₀ + c₁ * σ + c₂ * Eₛ + c₃ * logP

Where:

log(k) is the logarithm of the reaction rate constant.

σ represents an electronic parameter, such as the Hammett constant, which accounts for the electronic effect of the substituents on the aryl ring.

Eₛ is a steric parameter, such as the Taft steric parameter, which quantifies the steric hindrance of the substituents.

logP is the logarithm of the octanol-water partition coefficient, which is a measure of the compound's hydrophobicity.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Studies on the hydrolysis of fluorinated esters have shown that the rate of hydrolysis can be significantly affected by the degree and position of fluorination. nih.gov For this compound, the fluorine atom at the para position would have a significant electronic effect on the reactivity of the ester linkage. QSAR models can help to quantify this effect and predict the hydrolysis rate of this compound and other related compounds. acs.orgtandfonline.com

Descriptor TypeExample DescriptorInfluence on Reactivity of Fluorinated Aryl Esters
ElectronicHammett constant (σ)The electron-withdrawing nature of fluorine affects the stability of the transition state.
StericTaft steric parameter (Eₛ)The bulky pivalate group can hinder the approach of nucleophiles to the carbonyl carbon.
HydrophobicitylogPAffects the partitioning of the ester between aqueous and organic phases, influencing reaction rates in heterogeneous systems.
Quantum ChemicalHOMO/LUMO energiesCan be used to describe the electronic character and reactivity of the molecule. nih.gov

Emerging Research Avenues and Future Directions in 4 Fluorophenyl Pivalate Chemistry

Development of More Sustainable and Efficient Synthetic Methodologies

The traditional synthesis of 4-fluorophenyl pivalate (B1233124) typically involves the reaction of 4-fluorophenol (B42351) with pivaloyl chloride in the presence of a base. While effective, this method often utilizes volatile organic solvents and can generate significant waste. Emerging research is focused on developing greener and more efficient synthetic routes that align with the principles of sustainable chemistry.

Solvent-Free and Catalyst-Free Approaches: A significant advancement in the synthesis of pivaloate esters is the development of solvent-free reaction conditions. Research has demonstrated that the pivaloylation of alcohols and phenols can proceed efficiently without a catalyst and in the absence of a solvent, offering benefits such as shorter reaction times, high yields, and simplified workup procedures that often eliminate the need for further purification. organic-chemistry.org This methodology presents a direct and more environmentally benign pathway to 4-fluorophenyl pivalate.

Mechanochemical Synthesis: Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is another promising avenue for the sustainable synthesis of aryl esters. researchgate.net Ball milling techniques, for instance, can facilitate reactions in the solid state, drastically reducing or eliminating the need for solvents. This approach is not only environmentally friendly but can also lead to the formation of products with different polymorphs or improved yields compared to solution-based methods. The application of mechanochemistry to the synthesis of this compound from 4-fluorophenol and a pivaloyl source is a key area for future investigation.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative for ester synthesis. While the enzymatic synthesis of various esters is well-established, the specific use of lipases or other enzymes for the production of this compound is an area ripe for exploration. These reactions are typically performed in aqueous media or under solvent-free conditions at mild temperatures, leading to a significant reduction in environmental impact.

Synthesis MethodKey Advantages
Solvent-Free Synthesis Reduced solvent waste, shorter reaction times, high yields, simplified workup. organic-chemistry.org
Mechanochemical Synthesis Elimination of bulk solvents, potential for novel reactivity and polymorphism. researchgate.net
Enzyme-Catalyzed Synthesis High selectivity, mild reaction conditions, environmentally benign.

Exploration of Novel Catalytic Applications for Pivalate-Containing Substrates

Beyond its role as a protecting group, the pivaloate moiety in this compound is being explored for its utility in directing and participating in novel catalytic transformations. This has opened up new possibilities for the construction of complex molecules.

Cross-Coupling Reactions: Aryl pivalates have emerged as viable coupling partners in transition metal-catalyzed cross-coupling reactions. Notably, nickel-catalyzed Suzuki-Miyaura couplings of aryl pivalates with boronic acids have been successfully demonstrated. acs.orgnih.gov This allows for the formation of biaryl compounds, which are important structural motifs in pharmaceuticals and functional materials. The robustness of the pivaloate group allows for selective activation of other functionalities, such as aryl bromides, in the presence of a palladium catalyst, followed by a subsequent nickel-catalyzed coupling of the pivalate. acs.orgnih.gov This orthogonality provides a powerful tool for sequential bond formation.

Directing Group in C-H Functionalization: The pivaloyl group can function as a directing group in palladium-catalyzed C-H functionalization reactions. nih.gov The carbonyl oxygen of the pivaloate can coordinate to the metal center, directing the activation of a C-H bond at a specific position on the aromatic ring. This strategy enables the direct introduction of functional groups without the need for pre-functionalized substrates, leading to more atom-economical and efficient synthetic routes. The presence of the fluorine atom in this compound can further influence the regioselectivity of such C-H functionalization reactions. Pivalic acid, a related compound, is also employed as a co-catalyst in some palladium-catalyzed C-H functionalization reactions, where the pivalate anion is believed to play a crucial role in the C-H bond cleavage step. nih.govresearchgate.net

Catalytic ApplicationMetal CatalystKey Transformation
Suzuki-Miyaura Coupling Nickel acs.orgnih.govC-C bond formation (Biaryls)
C-H Functionalization Palladium nih.govDirected C-H bond activation

Investigation into Advanced Material Precursors and Polymer Applications

The unique combination of a fluorinated aromatic ring and a bulky pivaloate group makes this compound an interesting candidate as a precursor for advanced materials and polymers.

Fluorinated Polymers: Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. wikipedia.org While there is extensive research on polymers derived from monomers like tetrafluoroethylene (B6358150) and vinylidene fluoride, the use of fluorinated phenolic esters such as this compound as monomers or co-monomers is a less explored area. nih.govnih.gov The incorporation of the this compound unit into polymer backbones could lead to materials with tailored properties, such as enhanced solubility in common organic solvents compared to perfluorinated polymers, while retaining desirable surface characteristics. nih.gov

Liquid Crystal Precursors: The rigid structure of the aromatic ring in this compound, combined with the potential for intermolecular interactions, suggests its possible application as a precursor for liquid crystals. The pivaloate group can influence the packing and mesophase behavior of the resulting molecules. Further functionalization of the aromatic ring, enabled by the catalytic methods described in the previous section, could lead to a diverse library of liquid crystalline compounds with tunable properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The drive for greater efficiency, safety, and reproducibility in chemical synthesis has led to the increasing adoption of flow chemistry and automated synthesis platforms. This compound is well-suited for integration into these modern synthetic workflows.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling up. cardiff.ac.ukrsc.org The synthesis of esters, including those involving acyl chlorides, has been successfully demonstrated in microreactors. researchgate.net A continuous flow process for the production of this compound could involve pumping solutions of 4-fluorophenol and pivaloyl chloride through a heated reactor coil, potentially with an immobilized base or catalyst, to achieve rapid and efficient conversion. This approach would allow for precise control over reaction parameters, leading to higher yields and purity.

Automated Synthesis Platforms: Robotic systems are revolutionizing chemical synthesis by enabling high-throughput experimentation and the automated execution of multi-step reaction sequences. wikipedia.orgnih.gov An automated platform could be programmed to perform the synthesis and purification of this compound, and then utilize it in a subsequent series of catalytic reactions to generate a library of derivatives. This would significantly accelerate the discovery of new compounds with desired properties for applications in medicine, materials science, and other fields. The development of automated fast-flow systems further enhances the speed and efficiency of synthesizing molecules, a technology that could be applied to the production and derivatization of this compound. mit.edu

TechnologyPotential Advantages for this compound Chemistry
Flow Chemistry Improved safety, enhanced reaction control, scalability, higher yields and purity. cardiff.ac.ukrsc.orgresearchgate.net
Automated Synthesis High-throughput screening, rapid library generation, increased reproducibility. wikipedia.orgnih.gov

Q & A

Basic: What are the standard protocols for synthesizing 4-fluorophenyl pivalate, and how can reaction conditions be optimized for yield and purity?

Answer:
Synthesis typically involves esterification between 4-fluorophenol and pivaloyl chloride under anhydrous conditions. A catalytic base like triethylamine or pyridine is used to neutralize HCl byproducts. Optimization strategies include:

  • Temperature control : Reactions are performed at 0–5°C to minimize side reactions (e.g., hydrolysis of pivaloyl chloride) .
  • Solvent selection : Dichloromethane or THF is preferred for their inertness and solubility properties .
  • Stoichiometry : A 1:1.2 molar ratio of 4-fluorophenol to pivaloyl chloride ensures complete conversion .
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Monitor progress using TLC (Rf ~0.5 in 4:1 hexane/EtOAc) .

Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?

Answer:
Key techniques include:

  • NMR spectroscopy :
    • ¹H-NMR (CDCl₃): Aromatic protons appear as doublets (δ 6.8–7.1 ppm, J = 8.5 Hz) from the 4-fluorophenyl group. The pivalate methyl groups resonate as a singlet at δ 1.35 ppm .
    • ¹³C-NMR : The carbonyl carbon (C=O) of the pivalate group appears at ~178 ppm .
  • Mass spectrometry (EI-MS) : Molecular ion peak at m/z 196.21 (C₁₁H₁₃FO₂) confirms molecular weight .
  • Melting point : Pure samples exhibit a sharp m.p. range (e.g., 171–172°C) .

Basic: What are the stability and storage requirements for this compound under laboratory conditions?

Answer:

  • Stability : The compound is hygroscopic and prone to hydrolysis in humid environments. Store under inert gas (Ar/N₂) in airtight containers .
  • Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles .
  • Light sensitivity : Protect from UV light to prevent degradation of the aryl fluoride bond .

Advanced: How can directing groups be utilized in site-selective C–H functionalization of this compound derivatives?

Answer:
The pivalate group acts as a transient directing group (TDG) in Pd/Rh-catalyzed C–H activation:

  • Pd-catalyzed arylation : Use Pd(OAc)₂ with ligands like 1,10-phenanthroline. The pivalate oxygen coordinates Pd, directing ortho-functionalization (e.g., C–O or C–C bond formation) .
  • Carboxylate-assisted mechanisms : Additives like KOAc enhance reactivity via concerted metalation-deprotonation (CMD), enabling meta-selective functionalization in some cases .
  • Substrate scope : Electron-withdrawing groups (e.g., –F) on the aryl ring modulate reactivity and selectivity .

Advanced: What computational methods are employed to predict reactivity and regioselectivity in this compound-based reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in C–H activation. For example, B3LYP/6-31G* models explain why ortho positions are favored in Pd-catalyzed reactions .
  • Molecular docking : Used to study interactions with enzymes (e.g., hydrolases) or receptors, as seen in thiourea derivatives .
  • Pharmacophore modeling : Identify key functional groups (e.g., pivalate ester) responsible for binding affinity in bioactivity studies .

Advanced: How can impurities in this compound synthesis be profiled and mitigated?

Answer:

  • Impurity sources : Residual 4-fluorophenol (unreacted starting material) or hydrolyzed byproducts (e.g., 4-fluorophenyl alcohol) .
  • Analytical methods :
    • HPLC-DAD : Use a C18 column (MeCN/H₂O gradient) to resolve impurities. Retention time for this compound: ~12.5 min .
    • GC-MS : Detect volatile byproducts (e.g., pivalic acid) .
  • Mitigation : Optimize reaction stoichiometry and quenching steps. Add scavengers (e.g., molecular sieves) to absorb moisture .

Advanced: How do steric and electronic effects of the pivalate group influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Steric effects : The bulky tert-butyl group in pivalate hinders nucleophilic attack at the carbonyl carbon, enhancing stability but reducing reactivity in ester hydrolysis .
  • Electronic effects : The electron-withdrawing pivalate group decreases electron density on the aryl ring, facilitating electrophilic substitution at meta positions in nitration or halogenation reactions .
  • Comparative studies : Replace pivalate with acetate to assess steric contributions. Acetate derivatives show faster hydrolysis but lower thermal stability .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill management : Neutralize spills with sodium bicarbonate and collect in hazardous waste containers .
  • Disposal : Incinerate via licensed waste handlers; do not pour into sinks .

Advanced: How can the PICOT framework guide experimental design for studying this compound in pharmacological applications?

Answer:
Apply the PICOT model:

  • Population/Problem : Study the compound’s inhibitory effects on specific enzymes (e.g., hydrolases) .
  • Intervention : Vary substituents (e.g., –F position) to assess structure-activity relationships (SAR) .
  • Comparison : Compare with non-fluorinated analogs (e.g., phenyl pivalate) to isolate electronic effects .
  • Outcome : Measure IC₅₀ values using enzymatic assays .
  • Time : Conduct time-dependent stability studies under physiological conditions (pH 7.4, 37°C) .

Advanced: What role does this compound play in photoredox catalysis, and how is its reactivity modulated?

Answer:

  • Photoredox applications : Acts as an electron-deficient aryl source in Ni/photoredox dual catalysis for C–O bond formation. The pivalate group stabilizes radical intermediates .
  • Modulation strategies :
    • Light wavelength : Use blue LEDs (450 nm) to excite photocatalysts like Ir(ppy)₃ .
    • Solvent polarity : Acetonitrile enhances charge separation, improving reaction efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.